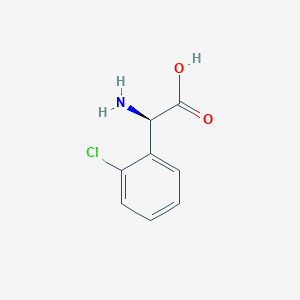

(R)-2-Amino-2-(2-chlorophenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIZLNPFTRQPSF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363944 | |

| Record name | D-(+)-(2-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86169-24-6 | |

| Record name | D-(+)-(2-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86169-24-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of (R)-2-Amino-2-(2-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the structural analysis of (R)-2-Amino-2-(2-chlorophenyl)acetic acid. This non-proteinogenic amino acid is a critical chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for antithrombotic agents. Its precise three-dimensional structure and enantiomeric purity are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document moves beyond theoretical descriptions to provide practical, field-proven insights into the multifaceted analytical techniques required for its complete structural elucidation. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative references.

Introduction: The Significance of a Chiral Building Block

This compound is a derivative of glycine, characterized by a stereocenter at the alpha-carbon, which is bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 2-chlorophenyl group. The spatial arrangement of these groups, specifically the (R)-configuration, is crucial for its intended biological activity in subsequent synthetic products. The presence of the chlorine atom on the phenyl ring also significantly influences its chemical properties and potential interactions.

A thorough structural analysis is not merely an academic exercise; it is a critical component of quality control and regulatory compliance in drug development. Inconsistent stereochemistry or the presence of the unwanted (S)-enantiomer can lead to reduced therapeutic efficacy or even adverse side effects. Therefore, a robust analytical workflow is essential to confirm the identity, purity, and absolute configuration of this vital intermediate.

The Analytical Workflow: A Multi-Technique Approach

A comprehensive structural characterization of this compound necessitates a multi-pronged analytical approach. No single technique can provide all the required information. This guide will focus on four cornerstone analytical methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, further confirming the structure.

-

Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the enantiomers, ensuring the required stereochemical purity.

-

X-ray Crystallography: To definitively determine the three-dimensional structure and absolute configuration in the solid state.

The logical flow of this analytical workflow is depicted in the following diagram:

Caption: Simplified proposed fragmentation pathway for this compound in ESI-MS.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol/water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

LC-MS Parameters:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

MS System: An ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Full scan mode to detect the molecular ion and product ion scan (tandem MS) to study fragmentation.

-

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is the most critical factor for a successful separation. [1]

Rationale for CSP Selection

For the separation of underivatized amino acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective, particularly in reversed-phase mode. [2]These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can differentiate between the two enantiomers. [3]An alternative and also very effective approach for underivatized amino acids involves the use of macrocyclic glycopeptide-based CSPs. [4]

A Self-Validating Protocol for Chiral HPLC Method Development

The following protocol outlines a systematic approach to developing a robust chiral HPLC method.

-

Initial Screening of CSPs:

-

Screen a minimum of two different polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based).

-

Recommended Columns:

-

Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

-

Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

-

-

-

Mobile Phase Screening:

-

Reversed-Phase Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Start with a simple isocratic mobile phase (e.g., 80:20 A:B) and adjust the ratio of the organic modifier to optimize resolution and retention time. Acetonitrile often provides better selectivity for these types of compounds in reversed-phase chiral separations. [1]

-

-

-

Method Optimization:

-

Flow Rate: Start with 1.0 mL/min for a 4.6 mm ID column and adjust as needed.

-

Temperature: Column temperature can influence selectivity. Evaluate the separation at ambient temperature and then at slightly elevated (e.g., 40 °C) or reduced temperatures.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm).

-

Table 3: Starting Conditions for Chiral HPLC Method Development

| Parameter | Recommended Starting Condition |

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1 or Lux Amylose-1) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (e.g., 20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 220 nm |

| Injection Volume | 5-10 µL |

| Sample Conc. | 0.5 - 1.0 mg/mL |

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide invaluable information about connectivity and molecular weight, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including the absolute configuration.

The Challenge of Crystallization

The primary hurdle in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction. [5]For amino acids, which can exist as zwitterions, finding the right crystallization conditions can be challenging.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystallization:

-

Slow evaporation of a saturated solution is a common technique.

-

Experiment with various solvent systems (e.g., water/ethanol, water/isopropanol).

-

Vapor diffusion (hanging drop or sitting drop) can also be employed.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction pattern (structure solution).

-

The atomic positions and thermal parameters are refined to best fit the experimental data.

-

For a chiral molecule crystallized in a chiral space group, the absolute configuration can be determined from the diffraction data.

-

While a specific crystal structure for this compound is not readily available in public databases, the analysis of closely related structures, such as γ-glycine, provides insight into the expected packing and hydrogen bonding networks in the solid state. [6][7]

Conclusion: A Holistic Approach to Structural Integrity

The structural analysis of this compound is a critical undertaking for any research or development program that utilizes this important chiral building block. A comprehensive and multi-faceted analytical strategy, as outlined in this guide, is essential to ensure the identity, purity, and correct stereochemistry of the material. By understanding the "why" behind the choice of each analytical technique and protocol, scientists and researchers can confidently and robustly characterize this molecule, ensuring the quality and integrity of their downstream applications.

References

- Supporting Information for an undisclosed article. (n.d.). Royal Society of Chemistry. Retrieved from a confidential source providing ¹H and ¹³C NMR data for 2-((2-Chlorobenzyl)amino)-2-oxoacetic acid in DMSO-d₆.

- Supporting Information for an undisclosed article. (n.d.). ScienceOpen. Retrieved from a confidential source providing general NMR experimental details.

-

Supporting Information for "The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts". (2020). Beilstein Journal of Organic Chemistry. [Link]

- Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.

-

Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

- Supporting Information for an undisclosed article. (n.d.). Royal Society of Chemistry. Retrieved from a confidential source providing general NMR experimental details.

- ¹H NMR spectra of 24 measured in DMSO- d 6 at different temperatures. (n.d.). ResearchGate.

-

Kannappan, V. (2022, November 28). Polysaccharide-based CSPs. Chiralpedia. [Link]

-

Getting Started with Chiral Method Development Part Two: Finding a CSP. (2023, April 30). Regis Technologies. [Link]

- Dawood, Z., Saeed, Z. F., & Saeed, B. B. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.

- Mass Spectrometry: Fragmentation. (n.d.).

- SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. (n.d.).

-

PubChem. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Fawcett, T. G., et al. (n.d.). Best Practices in Formulation Analyses by X-ray Diffraction. International Centre for Diffraction Data. [Link]

- X-Ray Crystallography of Chemical Compounds. (n.d.).

- Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.

- Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (2024, February 16).

- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (n.d.).

-

Zhang, P., Chan, W., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9, 6453. [Link]

- X-ray diffraction (XRD) patterns of glycine crystals obtained under several conditions. (n.d.).

- Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. (n.d.).

- Powder XRD pattern of γ-glycine crystal. (n.d.).

Sources

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]

- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Amino-2-(2-chlorophenyl)acetic Acid

Introduction

(R)-2-Amino-2-(2-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid, is a pivotal chiral building block in contemporary pharmaceutical development. Its structural rigidity and defined stereochemistry, conferred by the ortho-substituted chlorophenyl group, make it a valuable synthon for a variety of active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, formulation, and analytical characterization. This guide provides a comprehensive overview of these properties, supported by established experimental protocols and field-proven insights.

Core Physicochemical Properties

The physicochemical characteristics of this compound dictate its behavior in both chemical reactions and biological systems. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Racemate: 185.4-186.8 °C | [2] |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in water with sonication; sparingly soluble in non-polar organic solvents. | [2] |

| pKa₁ (Carboxylic Acid) | ~1.8 - 2.2 (Predicted) | N/A |

| pKa₂ (Amine) | ~9.0 - 9.5 (Predicted) | N/A |

Note: Experimental data for the pure (R)-enantiomer is limited in publicly available literature. Where specific data is unavailable, values for the racemic mixture or closely related analogs are provided as a reasonable approximation.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a critical step in its utilization. A common and industrially scalable approach involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic Acid via Strecker Synthesis

The Strecker synthesis is a robust method for the preparation of α-amino acids from aldehydes.[3][4][5]

Caption: Strecker synthesis workflow for racemic 2-Amino-2-(2-chlorophenyl)acetic acid.

Experimental Protocol: Strecker Synthesis

-

Imine Formation: In a well-ventilated fume hood, dissolve 2-chlorobenzaldehyde in a suitable solvent such as methanol. Add an equimolar amount of ammonium chloride followed by an equimolar amount of sodium cyanide. The reaction is typically stirred at room temperature.

-

Cyanide Addition: The cyanide ion attacks the imine in situ to form the α-aminonitrile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, the solvent is removed under reduced pressure. The resulting α-aminonitrile is then hydrolyzed using a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) with heating.

-

Isolation: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the product. The crude racemic amino acid is then collected by filtration, washed with cold water, and dried.

Chiral Resolution by Diastereomeric Salt Crystallization

The separation of the racemic mixture into its constituent enantiomers is most commonly achieved by forming diastereomeric salts with a chiral resolving agent.[6][7][8]

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the racemic 2-amino-2-(2-chlorophenyl)acetic acid in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid) in the same solvent.

-

Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities, and one will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent.

-

Isolation of Diastereomer: Collect the crystallized diastereomeric salt by filtration. The purity of the diastereomer can be assessed by measuring its specific rotation.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to liberate the free amino acid. The desired (R)-enantiomer can then be isolated by filtration or extraction.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the exchangeable protons of the amino and carboxylic acid groups. Based on data for (R)-phenylglycine, the following chemical shifts can be anticipated[9][10][11]:

-

Aromatic Protons (Ar-H): Multiplets in the range of 7.2-7.6 ppm.

-

α-Proton (-CH(NH₂)-): A singlet or doublet around 5.0-5.5 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Carboxylic Acid Proton (-COOH): A broad singlet, often downfield (>10 ppm), and its observation depends on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Expected chemical shifts, based on data for related compounds, are[12][13]:

-

Carboxyl Carbon (-COOH): ~170-175 ppm.

-

Aromatic Carbons (Ar-C): ~125-140 ppm.

-

α-Carbon (-CH(NH₂)-): ~55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands[14][15][16]:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A medium intensity band around 3000-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-H Bend (Amine): A medium band around 1580-1650 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 750-800 cm⁻¹.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and assessing the purity of crystalline solids.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The sharpness of the melting peak can provide an indication of the sample's purity.

Acid-Base Properties

The pKa values of the carboxylic acid and amino groups are crucial for understanding the ionization state of the molecule at different pH values. This is particularly important for applications in drug formulation and for understanding its behavior in biological systems.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (pKa₁) corresponds to the carboxylic acid group, and the second pKa (pKa₂) corresponds to the amino group.

Caption: A representative titration curve for an amino acid, showing the pKa values and the isoelectric point.

Conclusion

The physicochemical properties of this compound are integral to its successful application in research and drug development. This guide has provided a detailed overview of its key characteristics, from its molecular structure to its thermal and acid-base properties. The experimental protocols outlined herein offer a practical framework for the synthesis, purification, and characterization of this important chiral building block. A thorough understanding and application of this knowledge will enable scientists to harness the full potential of this compound in the creation of novel and effective therapeutics.

References

- Seco, J. M., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of r-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669–4677.

-

NIST. (n.d.). 2-Phenylglycine. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved January 21, 2026, from [Link]

- ACS Publications. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry.

-

PubChem. (n.d.). 2-(2-Chlorophenyl)glycine. Retrieved January 21, 2026, from [Link]

- The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances.

-

PubChem. (n.d.). Phenylglycine, D-. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.

-

PubChem. (n.d.). L-Phenylglycine. Retrieved January 21, 2026, from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved January 21, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved January 21, 2026, from [Link]

-

Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved January 21, 2026, from [Link]

-

Veranova. (n.d.). Chiral Resolution and Confirmation. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 21, 2026, from [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved January 21, 2026, from [Link]

-

Merck Index. (n.d.). Strecker Amino Acid Synthesis. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). (R)-(-)-2-Phenylglycine. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved January 21, 2026, from [Link]

-

PubMed. (2011). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylglycine. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-(2-Chlorophenyl)glycine | C8H8ClNO2 | CID 290729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Strecker Amino Acid Synthesis [drugfuture.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pharmtech.com [pharmtech.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. D-(−)-α-Phenylglycine-phenyl-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.cn]

- 13. Glycine(56-40-6) 13C NMR spectrum [chemicalbook.com]

- 14. 2-Phenylglycine [webbook.nist.gov]

- 15. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. D-2-Phenylglycine(875-74-1) IR Spectrum [chemicalbook.com]

A Technical Guide to the Synthesis of (R)-2-Amino-2-(2-chlorophenyl)acetic Acid: Pathways and Protocols for Pharmaceutical Research and Development

Introduction: The Significance of (R)-2-Amino-2-(2-chlorophenyl)acetic Acid in Medicinal Chemistry

This compound is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its chiral structure makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). A notable application is its role as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel, where the specific (R)-enantiomer is crucial for its therapeutic activity.[1] The stereochemistry of this precursor directly influences the efficacy of the final drug, highlighting the critical need for robust and efficient enantioselective synthetic methods. This technical guide provides an in-depth exploration of the primary synthesis pathways for obtaining this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer a comparative analysis to aid in the selection of the most suitable pathway for specific research and development needs.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis. Each approach presents distinct advantages and challenges in terms of efficiency, scalability, and cost-effectiveness.

1. Chiral Resolution of Racemic 2-Amino-2-(2-chlorophenyl)acetic Acid

Chiral resolution is a classical yet widely practiced method for separating enantiomers from a racemic mixture.[2] This strategy involves the formation of diastereomeric pairs by reacting the racemic amino acid with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization.

2. Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.[2] This is achieved by employing chiral catalysts or auxiliaries that control the stereochemical outcome of the reaction.

3. Biocatalytic Methods

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, can be employed for both kinetic resolution of racemates and asymmetric synthesis.

This guide will now explore detailed protocols and insights for the most pertinent of these synthetic strategies.

I. Chiral Resolution via Diastereomeric Salt Formation with L-(+)-Tartaric Acid

This method leverages the formation of diastereomeric salts between the racemic methyl ester of 2-amino-2-(2-chlorophenyl)acetic acid and the readily available chiral resolving agent, L-(+)-tartaric acid. The differential solubility of the resulting diastereomeric salts allows for the selective crystallization of the desired salt, which can then be hydrolyzed to yield the enantiomerically enriched (R)-amino acid.

Causality Behind Experimental Choices

The choice of the methyl ester of the amino acid is strategic as it can facilitate easier handling and crystallization compared to the free acid. L-(+)-tartaric acid is a cost-effective and highly effective resolving agent for amines. The solvent system, a mixture of methanol and acetone, is optimized to maximize the solubility difference between the two diastereomeric salts, promoting the selective precipitation of the desired (R)-amine-(+)-tartrate salt.[3] The temperature profile of the crystallization process is critical; an initial lower temperature induces nucleation, while a subsequent increase to a specific holding temperature allows for controlled crystal growth and equilibration, enhancing the purity of the isolated salt.[3]

Experimental Workflow

Caption: Workflow for Chiral Resolution with L-(+)-Tartaric Acid.

Detailed Experimental Protocol

Step 1: Preparation of Racemic Methyl amino(2-chlorophenyl)acetate

This protocol assumes the availability of racemic 2-amino-2-(2-chlorophenyl)acetic acid. Esterification can be achieved via standard methods, such as reaction with methanol in the presence of thionyl chloride or a strong acid catalyst.

Step 2: Diastereomeric Salt Formation and Resolution [3]

-

In a suitable reaction vessel, dissolve 199.5 g (1 mole) of racemic methyl alpha-amino (2-chlorophenyl) acetate in 960 ml of acetone.

-

In a separate vessel, prepare a solution of 142.5 g (0.95 mole) of L-(+)-tartaric acid in 790 ml of methanol.

-

Cool the tartaric acid solution to 20°C and add the solution of the racemic ester to it.

-

Maintain the mixture at 20°C for 30 minutes. Crystallization is expected to begin during this period, and the mixture will become a thick slurry.

-

Raise the temperature of the reaction mass to 30°C and maintain it between 28-32°C for 20 hours with continuous stirring.

-

After the incubation period, filter the crystalline precipitate and wash it with a cold methanol-acetone mixture.

-

The collected solid is the (+)-tartrate salt of methyl (+)-alpha amino (2-chlorophenyl)acetate.

Step 3: Liberation of the (R)-Amino Acid

-

Suspend the isolated diastereomeric salt in water.

-

Add a suitable base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amino ester.

-

Extract the methyl (R)-2-amino-2-(2-chlorophenyl)acetate with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

-

Hydrolyze the ester using standard acidic or basic conditions to yield this compound.

II. Enzymatic Kinetic Resolution of N-Acetyl-2-Amino-2-(2-chlorophenyl)acetic Acid

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtaining the desired enantiomer. This method utilizes an enzyme that preferentially catalyzes the hydrolysis of the N-acetyl group of one enantiomer of the racemic N-acetylated amino acid, leaving the other enantiomer unreacted. Penicillin G acylase is a particularly effective biocatalyst for this transformation.[4]

Causality Behind Experimental Choices

The N-acetylation of the racemic amino acid is a necessary preliminary step to create a suitable substrate for the penicillin G acylase. The enzyme exhibits high enantioselectivity, specifically hydrolyzing the N-acetyl group of the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer untouched.[4] Immobilization of the enzyme on a solid support, such as Eupergit C, enhances its stability and allows for easy recovery and reuse, making the process more cost-effective and suitable for industrial applications.[4] The reaction is typically performed in an aqueous medium at a controlled pH, which is optimal for the enzyme's activity and stability.

Experimental Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Experimental Protocol

Step 1: N-Acetylation of Racemic 2-Amino-2-(2-chlorophenyl)acetic Acid

-

Dissolve racemic 2-amino-2-(2-chlorophenyl)acetic acid in a suitable solvent (e.g., aqueous sodium bicarbonate).

-

Cool the solution in an ice bath and slowly add acetic anhydride with vigorous stirring.

-

Allow the reaction to proceed to completion.

-

Acidify the reaction mixture to precipitate the N-acetylated product.

-

Filter, wash with cold water, and dry the racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid.

Step 2: Enzymatic Resolution [4][5]

-

Prepare a 10% (w/v) aqueous suspension of racemic N-phenylacetyl-2-chlorophenyl glycine.

-

Adjust the pH of the suspension to 8.0 with an appropriate base (e.g., ammonia water).[5]

-

Add immobilized penicillin G acylase (e.g., on Eupergit C) at an enzyme-to-substrate ratio of 1:5 (w/w).[4]

-

Maintain the reaction mixture at 30°C with stirring for approximately 12 hours.[5] Monitor the progress of the reaction by measuring the consumption of the (S)-enantiomer.

-

After the reaction is complete (approximately 50% conversion), remove the immobilized enzyme by filtration. The enzyme can be washed and reused.[4]

Step 3: Separation and Isolation of this compound

-

The filtrate contains (S)-2-amino-2-(2-chlorophenyl)acetic acid and unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine.

-

Adjust the pH of the solution to selectively precipitate one of the components or use extraction with an organic solvent at a specific pH to separate the free amino acid from the N-acetylated amino acid.

-

Isolate the (R)-N-phenylacetyl-2-chlorophenyl glycine.

-

Hydrolyze the N-acetyl group of the isolated (R)-enantiomer under acidic or basic conditions to obtain the final product, this compound.

-

The unwanted (S)-enantiomer can be racemized and recycled to improve the overall process efficiency.[4]

III. Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide.[6] The asymmetric variant of this reaction introduces a chiral element to control the stereochemical outcome, leading to the preferential formation of one enantiomer of the resulting α-aminonitrile, which is then hydrolyzed to the desired α-amino acid.

Causality Behind Experimental Choices

The key to the asymmetric Strecker synthesis is the use of a chiral auxiliary or a chiral catalyst. A common approach involves reacting the aldehyde (2-chlorobenzaldehyde) with a chiral amine to form a chiral imine. The subsequent nucleophilic addition of cyanide to this imine is diastereoselective, with the stereochemistry of the chiral auxiliary directing the approach of the cyanide ion.[7] The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the cyanation step. After the addition of cyanide, the chiral auxiliary is removed, and the nitrile group is hydrolyzed to afford the enantiomerically enriched amino acid.

Experimental Workflow

Caption: Workflow for Asymmetric Strecker Synthesis.

Detailed Experimental Protocol (Generalized)

Step 1: Formation of the Chiral Imine

-

In a suitable solvent (e.g., methanol), dissolve 2-chlorobenzaldehyde and one equivalent of a chiral amine (e.g., (R)-phenylglycinol).

-

Stir the mixture at room temperature until the formation of the imine is complete, which can be monitored by techniques like TLC or NMR.

-

In some cases, a dehydrating agent may be used to drive the reaction to completion.

Step 2: Diastereoselective Cyanation

-

To the solution containing the chiral imine, add a cyanide source. This can be hydrogen cyanide itself or, more safely, a salt like potassium cyanide in the presence of an acid such as acetic acid.[8]

-

The reaction is typically carried out at a controlled temperature (e.g., 0°C to room temperature) to maximize diastereoselectivity.

-

Stir the reaction mixture until the consumption of the imine is complete.

Step 3: Hydrolysis and Isolation

-

Upon completion of the cyanation, the reaction mixture is subjected to acidic hydrolysis (e.g., with concentrated HCl). This step serves two purposes: hydrolysis of the nitrile group to a carboxylic acid and cleavage of the chiral auxiliary.

-

After hydrolysis, the reaction mixture is worked up to separate the desired amino acid from the chiral auxiliary and other byproducts. This may involve pH adjustments, extractions, and crystallization.

-

The final product, this compound, is isolated and purified.

IV. Biocatalytic Reductive Amination

A modern and highly efficient approach to chiral amine synthesis is biocatalytic reductive amination. This method utilizes enzymes, such as amine dehydrogenases (AmDHs), to directly convert a prochiral ketone into a chiral amine with high enantioselectivity.[9][10] For the synthesis of this compound, the corresponding α-keto acid, 2-oxo-2-(2-chlorophenyl)acetic acid, would be the starting material.

Causality Behind Experimental Choices

Amine dehydrogenases, in the presence of a cofactor such as NAD(P)H and an ammonia source, catalyze the direct conversion of a ketone to an amine.[10] The stereochemical outcome is determined by the specific enzyme used. A cofactor regeneration system is typically employed to make the process economically viable, as the NAD(P)H cofactor is expensive. A common regeneration system involves using a dehydrogenase (e.g., glucose dehydrogenase) and a sacrificial co-substrate (e.g., glucose).[10] This enzymatic cascade allows for the continuous supply of the reduced cofactor.

Experimental Workflow

Caption: Workflow for Biocatalytic Reductive Amination.

Detailed Experimental Protocol (Generalized)

Note: A specific protocol for the biocatalytic reductive amination of 2-oxo-2-(2-chlorophenyl)acetic acid to the target molecule is not available in the provided search results. The following is a generalized procedure.

-

In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-9).

-

To this solution, add the substrate, 2-oxo-2-(2-chlorophenyl)acetic acid, an ammonia source (e.g., ammonium chloride), the NAD(P)H cofactor (catalytic amount), and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Initiate the reaction by adding the (R)-selective amine dehydrogenase.

-

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitor the progress of the reaction by HPLC or another suitable analytical method.

-

Once the reaction has reached completion, terminate it by denaturing the enzymes (e.g., by heating or pH change).

-

Isolate the product, this compound, from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

V. Comparative Analysis of Synthesis Pathways

The choice of the most appropriate synthesis pathway for this compound depends on several factors, including the desired scale of production, cost considerations, available equipment, and the required level of enantiomeric purity.

| Pathway | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee%) | Advantages | Disadvantages |

| Chiral Resolution with Tartaric Acid | L-(+)-Tartaric acid | >86% (of the desired enantiomer with recycling)[3] | High, dependent on crystallization efficiency | Well-established, cost-effective resolving agent, scalable. | Theoretical max yield of 50% without racemization and recycling, can be labor-intensive. |

| Enzymatic Kinetic Resolution | Penicillin G Acylase | ~45-50% (for the desired enantiomer without recycling)[4] | >99%[4] | High enantioselectivity, mild reaction conditions, environmentally friendly, reusable catalyst. | Requires synthesis of the N-acetylated substrate, theoretical max yield of 50% without racemization. |

| Asymmetric Strecker Synthesis | Chiral amine/catalyst, cyanide source | Varies depending on catalyst/auxiliary | Can be high (>90%) | Potentially high atom economy, direct synthesis of the desired enantiomer. | Use of toxic cyanide, optimization of catalyst/auxiliary can be challenging. |

| Biocatalytic Reductive Amination | Amine dehydrogenase, NADH, cofactor regeneration system | Potentially high (>90%) | Often >99% | Very high enantioselectivity, environmentally benign, direct conversion of a prochiral substrate. | Enzyme availability and stability can be a concern, requires a cofactor regeneration system. |

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound is a critical step in the production of important pharmaceuticals. This guide has provided a comprehensive overview of the key synthetic strategies, from classical chiral resolution to modern biocatalytic methods.

For large-scale industrial production, chiral resolution with tartaric acid remains a viable and cost-effective option, especially when coupled with an efficient racemization and recycling process for the unwanted enantiomer. Enzymatic kinetic resolution offers a greener alternative with excellent enantioselectivity, and its economic feasibility is enhanced by the immobilization and reuse of the enzyme.

Asymmetric synthesis, particularly the Strecker synthesis, provides a more direct route to the target molecule, and ongoing research into novel chiral catalysts is likely to improve its efficiency and applicability. The future of chiral synthesis, however, increasingly points towards biocatalysis. Biocatalytic reductive amination, with its potential for high yields, exceptional enantioselectivity, and sustainable reaction conditions, represents a highly promising avenue for the future production of this compound and other chiral amines. Continued advancements in enzyme discovery and engineering will undoubtedly further solidify the role of biocatalysis in pharmaceutical manufacturing.

This guide serves as a foundational resource for scientists and researchers in the field. The selection of a particular synthetic route will ultimately be guided by a careful consideration of the specific project requirements, balancing factors of yield, purity, cost, and environmental impact.

References

- A process for resolution of methylamino(2-chlorophenyl)acetate. (WO2006003671A1).

-

Strecker Synthesis. NROChemistry. [Link]

-

Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Request PDF. ResearchGate. [Link]

-

The Chemical Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Cornerstone for Antithrombotic Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Resolution of a Racemic Mixture. Science Learning Center. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (CN101864464B).

-

Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Anatomy of an asymmetric reaction. The Strecker synthesis, part 2. Henry Rzepa's Blog. [Link]

-

Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Anatomy of an asymmetric reaction. The Strecker synthesis, part 2. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Enantioselective Synthesis of (R)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Technical Guide for Pharmaceutical Development

Foreword: The Criticality of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its therapeutic efficacy and safety. The human body, itself a chiral environment, often interacts profoundly differently with enantiomers of the same drug molecule. (R)-2-Amino-2-(2-chlorophenyl)acetic acid stands as a testament to this principle. It is not merely a complex organic molecule but a crucial chiral building block, the cornerstone for the synthesis of the blockbuster antiplatelet agent, clopidogrel. The biological activity of clopidogrel is almost exclusively attributed to its (S)-enantiomer, which is synthesized from the (R)-enantiomer of its amino acid precursor. This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth exploration of the primary methodologies for the enantioselective synthesis of this pivotal intermediate. We will delve into the mechanistic underpinnings, provide field-proven insights into experimental design, and offer a comparative analysis to guide the selection of the most appropriate synthetic strategy for both laboratory and industrial-scale applications.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids is a well-established yet continually evolving field in organic chemistry. For this compound, the synthetic strategies can be broadly categorized into three main approaches: classical resolution of racemates, enzymatic resolution, and asymmetric synthesis. Each of these strategies possesses its own set of advantages and challenges, which we will explore in detail.

The Industrial Workhorse: Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a widely practiced method for the large-scale production of enantiomerically pure compounds due to its scalability and cost-effectiveness. This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their differing physical properties, most commonly solubility.

The Underlying Principle: From Enantiomers to Separable Diastereomers

The core of classical resolution lies in the temporary conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties[1][2]. For the resolution of racemic 2-amino-2-(2-chlorophenyl)acetic acid or its esters, a chiral acid is typically employed as the resolving agent.

Field-Proven Protocol: Resolution of Racemic Methyl 2-Amino-2-(2-chlorophenyl)acetate with L-(+)-Tartaric Acid

A common industrial approach involves the resolution of the methyl ester of the target amino acid using L-(+)-tartaric acid[3]. The choice of solvent system is critical for achieving efficient separation of the diastereomeric salts.

Experimental Protocol:

-

Preparation of the Racemic Ester: Racemic 2-amino-2-(2-chlorophenyl)acetic acid is esterified to its methyl ester using standard methods, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid.

-

Diastereomeric Salt Formation:

-

A solution of racemic methyl 2-amino-2-(2-chlorophenyl)acetate (1.0 mole) in acetone is prepared.

-

A pre-cooled solution of L-(+)-tartaric acid (0.9 to 1.1 moles) in methanol is added to the ester solution at approximately 20°C.

-

The mixture is stirred, and crystallization of the diastereomeric salt is initiated. The temperature is typically raised to around 30°C and maintained for several hours to allow for complete crystallization[3].

-

-

Isolation of the Desired Diastereomer: The precipitated solid, which is enriched in the (R)-amino ester-L-(+)-tartrate salt, is collected by filtration.

-

Liberation of the Free Amino Ester: The isolated diastereomeric salt is treated with a base (e.g., sodium bicarbonate or ammonia) to neutralize the tartaric acid and liberate the free (R)-methyl 2-amino-2-(2-chlorophenyl)acetate.

-

Hydrolysis to the Final Product: The enantiomerically enriched methyl ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Causality Behind Experimental Choices:

-

Esterification: The use of the methyl ester improves the solubility characteristics of the substrate and can lead to better crystal formation of the diastereomeric salts.

-

Solvent System (Methanol/Acetone): The specific ratio of methanol to acetone is a critical parameter that influences the differential solubility of the two diastereomeric salts, thereby maximizing the yield and enantiomeric excess of the desired product[3].

-

Stoichiometry of Tartaric Acid: A slight excess or sub-stoichiometric amount of the resolving agent can sometimes improve the resolution efficiency by influencing the crystallization kinetics.

}

The Green Chemistry Approach: Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign alternative to classical resolution. These processes operate under mild conditions and can achieve very high enantioselectivities. Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Principle of Enzymatic Kinetic Resolution

In this approach, an enzyme, typically a hydrolase like a lipase or an acylase, stereoselectively catalyzes the hydrolysis of a derivative (e.g., an ester or an amide) of the racemic amino acid. The enzyme's active site is chiral and preferentially binds and reacts with one enantiomer, leading to its conversion, while the other enantiomer is left largely untouched.

A Case Study: Resolution with Immobilized Penicillin G Acylase

Penicillin G acylase (PGA) has been shown to be highly effective in the kinetic resolution of N-acyl derivatives of 2-chlorophenyl glycine[4][5]. The use of an immobilized enzyme offers significant advantages in terms of enzyme stability, reusability, and ease of product separation.

Experimental Protocol:

-

Substrate Preparation: Racemic 2-amino-2-(2-chlorophenyl)acetic acid is first acylated, for instance, with phenylacetyl chloride, to form N-phenylacetyl-2-amino-2-(2-chlorophenyl)acetic acid.

-

Enzymatic Hydrolysis:

-

The racemic N-phenylacetyl derivative is suspended in an aqueous buffer (e.g., phosphate buffer, pH 7.5-8.0).

-

Immobilized Penicillin G Acylase (e.g., on Eupergit C) is added to the suspension. A typical enzyme to substrate ratio is 1:5 (w/w)[4].

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C) for several hours. The progress of the reaction is monitored by HPLC.

-

-

Separation:

-

After approximately 50% conversion, the reaction is stopped. The solid components (immobilized enzyme and unreacted (R)-N-phenylacetyl amino acid) are separated by filtration.

-

The filtrate contains the desired (S)-2-amino-2-(2-chlorophenyl)acetic acid (assuming the enzyme is S-selective).

-

-

Isolation and Racemization:

-

The desired amino acid is isolated from the aqueous solution.

-

The unreacted (R)-N-phenylacetyl amino acid can be recovered and racemized (e.g., by heating with a base) to be recycled, thus improving the overall process economy[4].

-

Self-Validating System and Causality:

-

N-Phenylacetyl Group: This specific acyl group is an excellent substrate for Penicillin G Acylase, leading to high reaction rates and selectivities.

-

Immobilization: Immobilizing the enzyme on a solid support like Eupergit C prevents enzyme leaching, allows for easy recovery and reuse (often more than 25 cycles with minimal loss of activity), and simplifies the downstream processing[4].

-

Monitoring at ~50% Conversion: In a kinetic resolution, the maximum enantiomeric excess of the unreacted substrate is achieved at 50% conversion. Proceeding beyond this point will lead to the hydrolysis of the less-favored enantiomer, thus reducing the enantiomeric purity of the remaining substrate.

}

Building Chirality from the Ground Up: Asymmetric Strecker Synthesis

Asymmetric synthesis offers a more elegant and atom-economical approach by directly creating the desired enantiomer from an achiral precursor, thus avoiding the need to separate a racemic mixture. The Strecker synthesis is a classic method for preparing α-amino acids, and its asymmetric variant is a powerful tool for enantioselective synthesis.

The Strecker Reaction and Asymmetric Induction

The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile[6]. In the asymmetric version, a chiral amine is used in place of ammonia. This chiral auxiliary directs the addition of the cyanide nucleophile to one face of the imine intermediate, leading to the formation of a diastereomerically enriched α-aminonitrile.

Protocol Employing a Chiral Amine Auxiliary

A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in a crystallization-induced asymmetric transformation[6][7][8].

Experimental Protocol:

-

Iminium Ion Formation: 2-chlorobenzaldehyde is reacted with a chiral amine, such as (R)-phenylglycine amide, in a suitable solvent (e.g., methanol/water) to form a chiral iminium ion in situ.

-

Diastereoselective Cyanide Addition: A cyanide source, such as sodium cyanide, is added to the reaction mixture. The chiral auxiliary directs the cyanide attack to form one diastereomer of the α-aminonitrile preferentially.

-

Crystallization-Induced Asymmetric Transformation: In some cases, one of the diastereomeric α-aminonitriles is less soluble and crystallizes out of the solution. This shifts the equilibrium between the iminium ion and the two diastereomeric aminonitriles, leading to the conversion of the more soluble diastereomer into the less soluble one, thus enriching the solid product in a single diastereomer[7][8].

-

Isolation and Purification: The diastereomerically pure α-aminonitrile is isolated by filtration.

-

Hydrolysis and Auxiliary Removal: The aminonitrile is then hydrolyzed under acidic conditions, which also cleaves the chiral auxiliary, to yield the desired this compound. The chiral auxiliary can often be recovered and reused.

Mechanistic Insight and Rationale:

-

Chiral Auxiliary: The steric and electronic properties of the chiral auxiliary create a biased environment around the imine carbon, forcing the incoming cyanide nucleophile to attack from the less hindered face.

-

Crystallization-Induced Transformation: This powerful technique allows for the theoretical conversion of the entire starting material into a single diastereomer, overcoming the 50% yield limitation of classical kinetic resolution. The choice of solvent and temperature is crucial for the success of this process.

}

The Quest for 100% Yield: Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution represents a highly efficient strategy that combines the high selectivity of a kinetic resolution with an in-situ racemization of the starting material, allowing for the theoretical conversion of a racemate into a single enantiomer with a 100% yield[9][10].

The Principle of DKR

DKR requires two key components: a catalyst for the rapid and continuous racemization of the starting material and a stereoselective catalyst for the conversion of one of the enantiomers into the desired product. The rate of racemization must be faster than or at least comparable to the rate of the slower reacting enantiomer's conversion[10].

A Proposed DKR Strategy for this compound Ester

While a specific, optimized DKR for this exact molecule is not widely reported in introductory literature, a plausible and effective strategy can be designed based on established methodologies for other amino acids, combining enzymatic acylation with a racemization catalyst.

Conceptual Experimental Workflow:

-

Reaction Setup: Racemic methyl 2-amino-2-(2-chlorophenyl)acetate is dissolved in a suitable organic solvent.

-

Catalyst Addition:

-

An acylating agent (e.g., an activated ester like ethyl acetate) is added.

-

A lipase that selectively acylates the (S)-enantiomer is added (e.g., Candida antarctica Lipase B, Novozym 435).

-

A racemization catalyst is added. For α-amino esters, this can be achieved through the formation of a Schiff base with an aldehyde (e.g., salicylaldehyde) or through the use of a metal catalyst.

-

-

Reaction and Monitoring: The reaction is stirred at a suitable temperature, and the conversion of the (R)-ester to the (S)-acylated product is monitored by chiral HPLC.

-

Work-up and Isolation: Once the reaction is complete, the enzyme is filtered off, and the (S)-acylated product is separated from any remaining starting material. The desired (R)-amino acid can then be obtained by hydrolysis of the unreacted ester.

Key Considerations for a Successful DKR:

-

Catalyst Compatibility: The racemization catalyst and the enzyme must be compatible and function optimally under the same reaction conditions.

-

Irreversible Acylation: The enzymatic acylation step should be effectively irreversible to prevent the product from racemizing.

-

Racemization Rate: The rate of racemization of the amino ester must be sufficiently high to continuously replenish the enantiomer that is being consumed by the enzyme.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on various factors, including the desired scale of production, cost considerations, and available expertise.

| Parameter | Classical Resolution | Enzymatic Kinetic Resolution | Asymmetric Strecker Synthesis | Dynamic Kinetic Resolution |

| Theoretical Max. Yield | 50% (without racemization) | 50% (without racemization) | 100% | 100% |

| Enantioselectivity | Moderate to High | Very High (>99% ee) | High to Very High | Very High (>99% ee) |

| Scalability | Excellent | Good | Moderate to Good | Good |

| "Green" Credentials | Poor (solvents, resolving agents) | Excellent (mild conditions, water) | Moderate (cyanide, solvents) | Good (can be enzyme-based) |

| Operational Complexity | Moderate | Low to Moderate | High | High |

| Cost-Effectiveness | Generally good for large scale | Can be high initially (enzyme cost) but economical with recycling | Can be high (chiral auxiliary) | High (multiple catalysts) |

Quality Control: Ensuring Enantiomeric Purity

Regardless of the synthetic route chosen, the final product must be rigorously analyzed to determine its chemical and enantiomeric purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the final product. A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their quantification[11][12][13][14]. For amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly employed[14].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation of enantiomers in the NMR spectrum.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter is a classic method to assess enantiomeric purity, although it is less precise than chiral HPLC.

Conclusion: A Multi-faceted Approach to a Key Intermediate

The enantioselective synthesis of this compound is a well-addressed challenge in synthetic organic chemistry, with multiple viable strategies available to the modern chemist. For large-scale industrial production, classical resolution remains a dominant and cost-effective method, especially when coupled with an efficient racemization of the unwanted enantiomer. However, as the pharmaceutical industry increasingly embraces green chemistry principles, enzymatic resolutions and, where feasible, dynamic kinetic resolutions, are becoming more attractive due to their high selectivity, mild reaction conditions, and reduced environmental impact. Asymmetric synthesis, particularly via the Strecker reaction with crystallization-induced asymmetric transformation, offers an elegant and potentially highly efficient route, though it may require more specialized expertise and process optimization. Ultimately, the selection of the optimal synthetic pathway will be a strategic decision based on a careful evaluation of scale, cost, environmental considerations, and the specific capabilities of the research and development team.

References

-

Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]

-

Fadnavis, N. W., et al. (2008). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate. [Link]

-

Macmillan Group. (2002). Dynamic Kinetic Resolutions. Macmillan Group Meeting. [Link]

-

Hofstetter, H., et al. (2004). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 6(8), 399-401. [Link]

-

Vedejs, E., & Jure, M. (2005). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

-

Gong, Y., et al. (2022). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. [Link]

- WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.

-

Wikipedia. (n.d.). Dynamic kinetic resolution. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Strauss, U. T., Felfer, U., & Faber, K. (1999). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Tetrahedron: Asymmetry, 10(1), 107-117. [Link]

-

Vlieghe, P., et al. (2010). Asymmetric Strecker-Type Reactions. Chemical Reviews, 110(6), 3325-3374. [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

-

Grulich, M., et al. (2015). Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp. Journal of Molecular Catalysis B: Enzymatic, 122, 240-247. [Link]

-

Rzepa, H. (2010, May 26). Anatomy of an asymmetric reaction. The Strecker synthesis, part 2. Henry Rzepa's Blog. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. [Link]

-

Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(15), 6326-6359. [Link]

-

Phenomenex. (n.d.). The Chiral Notebook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Cornerstone for Antithrombotic Therapies. [Link]

-

LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Shcherbakova, T. A., et al. (2019). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Biochemistry (Moscow), 84(10), 1183-1191. [Link]

- CN1927810A - Preparation method of chlorophenyl acetic acid.

-

Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. [Link]

-

Cole, M. (1969). Deacylation of acylamino compounds other than penicillins by the cell-bound penicillin acylase of Escherichia coli. Biochemical Journal, 115(4), 741-745. [Link]

- McMurry, J. (2015). Organic Chemistry. Cengage Learning.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp. | Protein Engineering Group [loschmidt.chemi.muni.cz]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.rug.nl [pure.rug.nl]

- 9. Buy 2-(4-Amino-2-chlorophenyl)acetic acid (EVT-3313707) | 1260795-87-6 [evitachem.com]

- 10. princeton.edu [princeton.edu]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. researchgate.net [researchgate.net]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

(R)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Chiral Enigma in Drug Discovery - A Technical Guide to a Potential Pharmacophore

Abstract

(R)-2-Amino-2-(2-chlorophenyl)acetic acid, a non-proteinogenic amino acid, presents a compelling case study in the nuanced world of stereochemistry and drug development. While its enantiomer, (S)-2-Amino-2-(2-chlorophenyl)acetic acid, is a well-established and critical precursor in the synthesis of the blockbuster antiplatelet agent, clopidogrel, the biological activity and mechanism of action of the (R)-enantiomer remain largely uncharted territory. This technical guide provides a comprehensive overview of what is currently known about this compound, framing it not by a defined mechanism of action, but as a potential pharmacophore awaiting discovery. We will delve into its chemical properties, its established role in synthesis, and, most importantly, explore the scientifically-grounded hypotheses for its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering both a summary of the current landscape and a roadmap for future investigation into this chiral enigma.

Introduction: The Tale of Two Enantiomers

The world of pharmacology is replete with examples of stereoisomers exhibiting dramatically different, and sometimes opposing, biological effects. The story of thalidomide is a stark reminder of this principle. In the context of 2-Amino-2-(2-chlorophenyl)acetic acid, the tale is one of a celebrated hero and its silent sibling. The (S)-enantiomer is a cornerstone in the industrial synthesis of clopidogrel, a prodrug that is metabolized to an active thiol which irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, thereby preventing thrombosis. [1]The stereochemistry at the alpha-carbon is absolutely crucial for the therapeutic efficacy of clopidogrel.

However, the (R)-enantiomer, a byproduct of the racemic synthesis of its famous sibling, has been largely overlooked from a pharmacological perspective. This guide seeks to rectify that oversight by postulating that this compound is not merely an inert synthetic intermediate, but a molecule with the potential for its own unique biological activity. Its structural similarity to other biologically active phenylglycine derivatives suggests that it may interact with various molecular targets within the central nervous system or in other physiological systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity. Below is a summary of the key properties of this compound.

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-(2-chlorophenyl)acetic acid |

| Synonyms | D-(+)-(2-Chlorophenyl)glycine |

| CAS Number | 86169-24-6 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R)-enantiomer |

Postulated Mechanisms of Action and Avenues for Investigation

Given the absence of direct studies on the mechanism of action of this compound, we must turn to deductive reasoning based on its structural features and the known activities of related compounds.

Potential as a Neuromodulatory Agent

Non-proteinogenic amino acids and their derivatives are known to interact with various components of the central nervous system. The presence of the α-amino acid moiety and the lipophilic chlorophenyl group suggests that this compound could cross the blood-brain barrier and interact with neurotransmitter receptors or transporters.

Hypothesis: this compound may act as a modulator of excitatory or inhibitory neurotransmitter systems.

Proposed Investigational Workflow:

Caption: Proposed workflow for investigating the neuroactivity of this compound.

Potential as an Enzyme Inhibitor

The structural resemblance of this compound to various enzyme substrates raises the possibility of it acting as a competitive or non-competitive inhibitor. For instance, enzymes involved in amino acid metabolism or those with a binding pocket that can accommodate a phenylglycine scaffold are potential targets.

Hypothesis: this compound may inhibit the activity of specific enzymes, leading to downstream physiological effects.

Proposed Investigational Workflow:

Caption: Proposed workflow for investigating the enzyme inhibitory potential of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are provided as a starting point for researchers wishing to investigate the potential biological activities of this compound.

Protocol for Radioligand Binding Assay

Objective: To determine if this compound binds to a specific receptor of interest (e.g., GABA-A receptor).

Materials:

-

This compound

-

Radioligand specific for the target receptor (e.g., [³H]muscimol for GABA-A)

-

Cell membranes expressing the receptor of interest

-

Binding buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Methodology:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a microplate, add the cell membranes, the radioligand at a fixed concentration, and the varying concentrations of the test compound.

-

For non-specific binding determination, include a set of wells with a high concentration of a known unlabeled ligand.

-

Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

-